molecular formula C14H8ClNO2 B8724000 5-Chloro-2-phenylisoindoline-1,3-dione CAS No. 26491-49-6

5-Chloro-2-phenylisoindoline-1,3-dione

Cat. No.: B8724000
CAS No.: 26491-49-6
M. Wt: 257.67 g/mol
InChI Key: RLXKJHQKSUMZIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-phenylisoindoline-1,3-dione is an organic compound that belongs to the class of phthalimides. It is characterized by the presence of a chloro group and a phenyl group attached to the phthalimide core. This compound is of interest due to its applications in various fields, including organic synthesis and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Chloro-2-phenylisoindoline-1,3-dione can be synthesized through the reaction of chlorophthalic acid or its anhydride with aniline in the presence of water as the solvent. The reaction involves heating the mixture to facilitate the formation of the desired product . Another method involves the use of palladium-catalyzed cycloaddition reactions, which provide a versatile approach to synthesizing N-substituted phthalimides .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using chlorophthalic anhydride and aniline. The process is optimized to ensure high yield and purity of the product, with water being the preferred solvent due to its cost-effectiveness and environmental benefits .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-phenylisoindoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include palladium catalysts for cycloaddition reactions and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of N-substituted phthalimides .

Mechanism of Action

The mechanism of action of 5-Chloro-2-phenylisoindoline-1,3-dione involves its interaction with specific molecular targets. For instance, as a protoporphyrinogen oxidase inhibitor, it interferes with the enzyme’s activity, leading to the accumulation of protoporphyrinogen IX, which is toxic to plants . This mechanism is exploited in the development of herbicides.

Properties

CAS No.

26491-49-6

Molecular Formula

C14H8ClNO2

Molecular Weight

257.67 g/mol

IUPAC Name

5-chloro-2-phenylisoindole-1,3-dione

InChI

InChI=1S/C14H8ClNO2/c15-9-6-7-11-12(8-9)14(18)16(13(11)17)10-4-2-1-3-5-10/h1-8H

InChI Key

RLXKJHQKSUMZIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 4-chlorophthalic anhydride (9.12 g, 500 mmol), aniline (4.65 g, 50 mmol), pyridine (12.01 g, 152 mmol) and DMAc (40 mL) was heated at 70° C. for 1 hour under argon. Acetic anhydride (20.0 g, 196 mmol) was added and the solution was allowed to stir at 80° C. for a total of 4 hours. The reaction mixture was cooled to ca. 5° C. and the crystalline solid removed by filtration, washed with acetone and methanol and dried in vacuo to give 9.0 g (70%) product which was recrystallized from acetic anhydride, mp 187°-189° C., (liturature melting point) 189.5°-191° C. 1H NMR(CDCl3) δ7.90 (d, J=1.6 Hz, 1), 7.88 (d, J=8.0 Hz, 1), 7.73 (dd, J=8.0, 1.6 Hz, 1), 7.50 (m, 2), 7.41 (m,3). 13C NMR (CDCl3) {1H} δ166.2, 165.9 141.1, 134.4, 133.5, 131.5, 129.9, 129.1, 128.2, 126.4, 124.9, 124.1.
Quantity
9.12 g
Type
reactant
Reaction Step One
Quantity
4.65 g
Type
reactant
Reaction Step One
Quantity
12.01 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Yield
70%

Synthesis routes and methods II

Procedure details

To a suspension of 750 g of monosodium-4-chlorophthalate and 1200 ml water was added 120 ml conc. sulfuric acid. The resulting brown solution was extracted with three 400 ml portions of ether. The combined extracts were treated with carbon black, filtered and the ether distilled. The 4-chlorophthalic acid obtained was dehydrated by heating to 170°C for two hours to give 548 g of anhydride. To a solution of the anhydride in 2250 ml of xylene was added 279 g of aniline diluted with an equal weight of xylene. The solution was refluxed for 16 hours and the water formed was collected in a Dean-Stark trap. After treatment with carbon black the hot xylene solution was cooled to 5°C to give 475 g of crude 4-chloro-N-phenyl phthalimide. Recrystallization from 2000 ml toluene, twice, provided 364 g of 92% pure imide.
[Compound]
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
279 g
Type
reactant
Reaction Step One
Quantity
2250 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.